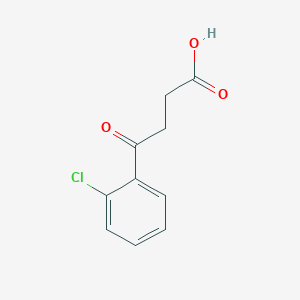

4-(2-Chlorophenyl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFTXSSZTRPMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604500 | |

| Record name | 4-(2-Chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106263-50-7 | |

| Record name | 4-(2-Chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(2-Chlorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Abstract: This technical guide provides an in-depth examination of the synthesis of 4-(2-Chlorophenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical development. The core synthetic strategy discussed is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This document elucidates the underlying reaction mechanism, details a comprehensive experimental protocol, explores the optimization of critical reaction parameters, and outlines methods for product purification and characterization. Designed for researchers, chemists, and professionals in drug development, this guide integrates theoretical principles with practical, field-proven insights to ensure a thorough and actionable understanding of this important chemical transformation.

Introduction and Strategic Importance

4-(Aryl)-4-oxobutanoic acids are a class of compounds that serve as versatile precursors in the synthesis of a wide range of heterocyclic systems and bioactive molecules.[1] Specifically, this compound is a crucial building block in the synthesis of various pharmaceutical agents, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam.[2][3][4][5][6] The robust and scalable nature of the Friedel-Crafts acylation makes it the premier method for forging the core carbon-carbon bond in this intermediate.[7]

This reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, involves the electrophilic aromatic substitution of an aromatic ring with an acyl group.[8] In this specific application, the aromatic substrate is chlorobenzene, and the acylating agent is succinic anhydride, typically in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[9][10] Understanding the nuances of this reaction is critical for achieving high yield and purity, particularly concerning the control of regioselectivity.

The Chemistry: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The process is initiated by the activation of the acylating agent by the Lewis acid catalyst.[11]

Step 1: Generation of the Acylium Ion The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly electrophilic and resonance-stabilized acylium ion.[8][12][13] This ion is the active electrophile in the reaction.

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10][14]

Step 3: Rearomatization A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product complexed with the Lewis acid and regenerating the HCl byproduct.[8][13]

Step 4: Product Liberation The ketone product, being a Lewis base, remains complexed to the aluminum chloride catalyst.[14][15] Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup, typically with dilute acid, is necessary to hydrolyze this complex and liberate the final 4-(chlorophenyl)-4-oxobutanoic acid product.[11][16]

Caption: The multi-step mechanism of Friedel-Crafts acylation.

Causality of Regioselectivity

The chloro-substituent on the benzene ring is deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because the lone pairs on the chlorine atom can stabilize the positive charge in the sigma complex via resonance, particularly when the attack occurs at the ortho and para positions.[17][18]

The acylation of chlorobenzene with succinic anhydride typically yields a mixture of this compound (ortho isomer) and 4-(4-chlorophenyl)-4-oxobutanoic acid (para isomer).[9] The para isomer is generally the major product.[17][19] This preference is primarily attributed to steric hindrance; the bulky acyl group can more easily approach the para position than the sterically encumbered ortho positions adjacent to the chlorine atom.[18] The separation of these isomers is a critical step in the purification process.[9]

Experimental Protocol: A Validated Approach

This protocol provides a robust methodology for the synthesis and subsequent purification of this compound.

Materials and Equipment

| Reagent/Material | Specification |

| Chlorobenzene | Anhydrous, ≥99% |

| Succinic Anhydride | ≥99% |

| Aluminum Chloride (AlCl₃) | Anhydrous, powdered, ≥99% |

| 1,2-Dichloroethane (DCE) | Anhydrous |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Ethyl Acetate | Reagent Grade |

| Hexane | Reagent Grade |

| Equipment | |

| Three-neck round-bottom flask | |

| Reflux condenser with drying tube | |

| Addition funnel | |

| Magnetic stirrer with hotplate | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Glassware for column chromatography |

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: To the flask, add succinic anhydride (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) as the solvent. Add chlorobenzene (1.2 eq) to the flask.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred mixture. The addition is exothermic and will cause the evolution of HCl gas, which should be appropriately vented or trapped.[20]

-

Reaction Progression: After the complete addition of AlCl₃, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Reaction Quench: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice and concentrated HCl.[20] This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.[9]

Caption: General experimental workflow for the synthesis.

Purification

The crude product is a mixture of the desired this compound and the 4-(4-chlorophenyl)-4-oxobutanoic acid isomer. Separation is effectively achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[9]

Product Characterization

Confirmation of the final product's identity and purity is essential. The following analytical techniques are standard:

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide distinct signals for the aromatic protons (with splitting patterns indicative of ortho-substitution), the two methylene (-CH₂-) groups of the butanoic acid chain, and the carboxylic acid proton (a broad singlet).

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with distinct chemical shifts due to the substituents), and the two methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone (approx. 1680-1700 cm⁻¹) and the carboxylic acid (approx. 1700-1725 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl).

Trustworthiness and Safety

Self-Validating Protocols: The described protocol is a self-validating system. Successful synthesis relies on strict adherence to anhydrous conditions, as the Lewis acid catalyst reacts violently with water.[10] The exothermic nature of the catalyst addition requires careful temperature control to prevent side reactions. Progress monitoring via TLC is crucial to determine the reaction endpoint, avoiding the formation of degradation products from prolonged heating.

Safety Precautions:

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a fume hood with appropriate PPE (gloves, safety goggles, lab coat).[10][18]

-

Chlorobenzene and 1,2-Dichloroethane: These are hazardous solvents. Work in a well-ventilated fume hood to avoid inhalation.[18]

-

HCl Gas: The reaction generates HCl gas. Ensure proper trapping or venting.

-

Quenching: The quenching step is highly exothermic and must be performed slowly and with adequate cooling to prevent splashing of corrosive materials.

References

- Benchchem. (n.d.). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.

- Benchchem. (n.d.). Experimental Setup for Friedel-Crafts Acylation Reactions: Application Notes & Protocols.

- Anonymous. (n.d.). Advancements in lewis acid catalysis for friedel-crafts acylation reactions.

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

- Benchchem. (n.d.). 4-(2-Chlorophenyl)-4-oxobutyronitrile as a Precursor for Pharmaceutical Intermediates.

-

Hasumoto, I. (2010). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

-

StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

- Benchchem. (n.d.). Friedel-Crafts Acylation of Succinic Anhydride: Application Notes and Protocols.

- Benchchem. (n.d.). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.

-

Wei, F. (2002). Synthesis of Lornoxicam. Semantic Scholar. [Link]

-

YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

- Benchchem. (n.d.). Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride: Application Note and Protocol.

-

Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(4-Chlorophenylamino)-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104031071A - Preparation method of lornoxicam and its intermediate.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Benchchem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.

- Google Patents. (n.d.). CN112592356A - Method for synthesizing lornoxicam.

-

Justia Patents. (2023). Method for preparing lornoxicam. Retrieved from [Link]

-

Arkivoc. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Retrieved from [Link]

- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]html)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]

- 3. Lornoxicam synthesis - chemicalbook [chemicalbook.com]

- 4. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]

- 5. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. science-revision.co.uk [science-revision.co.uk]

- 13. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 14. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. websites.umich.edu [websites.umich.edu]

A Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenyl)-4-oxobutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 4-(2-Chlorophenyl)-4-oxobutanoic acid, a key chemical intermediate. Moving beyond a simple data summary, this guide offers insights into the synthesis, characterization, and handling of this compound, grounded in established chemical principles and methodologies. It is designed to serve as a practical resource for professionals engaged in organic synthesis and pharmaceutical development.

Section 1: Chemical Identity and Structural Overview

This compound belongs to the class of aromatic keto-acids. Its structure, featuring a carboxylic acid, a ketone, and a chlorinated phenyl ring, makes it a versatile building block for more complex molecules. Its primary utility lies in its role as a precursor for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds.[1][2]

-

IUPAC Name: this compound

-

Synonyms: 3-(2-Chlorobenzoyl)propionic acid

-

Molecular Formula: C₁₀H₉ClO₃

-

Molecular Weight: 212.63 g/mol [3]

Chemical Structure:

The molecule consists of a butanoic acid chain where the carbon at position 4 is part of a ketone group. This carbonyl carbon is directly attached to a benzene ring substituted with a chlorine atom at the ortho (position 2) position.

Section 2: Core Physicochemical Properties

Quantitative data for the specific ortho-isomer, this compound, is not extensively documented in publicly available literature. Therefore, the following table includes data for the closely related and more widely reported para-isomer, 4-(4-chlorophenyl)-4-oxobutanoic acid, to provide a valuable comparative reference. Researchers should determine the properties of the ortho-isomer empirically for their specific applications.

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₉ClO₃ | - |

| Molecular Weight | 212.63 g/mol | [3] |

| Appearance | Expected to be a white to off-white crystalline solid | [4] (para-isomer) |

| Melting Point | 128-130 °C (para-isomer) | [4] |

| Boiling Point | 408.8 °C at 760 mmHg (para-isomer) | [4] |

| Solubility | Insoluble in water (para-isomer) | [4] |

| pKa | Estimated ~4-5 for the carboxylic acid group | - |

| LogP | Predicted to be in the range of 1.5 - 2.5 | - |

Section 3: Anticipated Spectroscopic Profile

Full spectral data for this compound is not available in the provided search results. However, based on its functional groups, a detailed and predictive spectroscopic profile can be constructed to aid in its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The four protons on the aromatic ring will appear as a complex multiplet in the range of δ 7.3-7.9 ppm. The two methylene groups (—CH₂—CH₂—) adjacent to the carbonyl and carboxyl groups will likely appear as two distinct triplets around δ 3.3 ppm and δ 2.8 ppm, respectively. The carboxylic acid proton (—COOH) will be visible as a broad singlet at a downfield shift, typically δ > 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by two signals in the carbonyl region: one for the ketone carbon (~195-200 ppm) and one for the carboxylic acid carbon (~175-180 ppm). The six aromatic carbons will produce a set of signals between δ 125-140 ppm. The two methylene carbons are expected to resonate around δ 28-35 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key absorption bands to expect include a very broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching bands will be present: one for the aromatic ketone (around 1685 cm⁻¹) and another for the carboxylic acid (around 1710 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and the C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry: In a mass spectrum, the molecular ion (M⁺) peak would be observed at an m/z corresponding to the molecular weight (212.63). A crucial identifying feature would be the isotopic pattern of chlorine: the presence of a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Section 4: Synthesis and Chemical Utility

Synthesis via Friedel-Crafts Acylation

The most common and established method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[1][5] This reaction involves the electrophilic substitution of an aromatic compound (chlorobenzene) with an acylating agent (succinic anhydride) using a Lewis acid catalyst.

Causality in Experimental Design: The choice of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical as it coordinates with succinic anhydride to generate the highly electrophilic acylium ion necessary for attacking the electron-rich aromatic ring. Chlorobenzene is an ortho-para directing group, meaning the acylation will produce a mixture of this compound and 4-(4-chlorophenyl)-4-oxobutanoic acid.[1] This necessitates a robust purification step, such as column chromatography or fractional crystallization, to isolate the desired ortho-isomer. The reaction is typically performed in an inert solvent like dichloromethane or carbon disulfide under anhydrous conditions to prevent catalyst deactivation.[1]

Caption: Workflow for the synthesis of this compound.

Utility as a Synthetic Intermediate

This keto-acid is a valuable precursor for multi-step syntheses. A notable application is its conversion to 4-(2-Chlorophenyl)-4-oxobutyronitrile, a building block for various pharmaceutical compounds.[1] This transformation highlights the differential reactivity of the molecule's two functional groups.

Caption: Synthetic pathway from the keto-acid to the corresponding nitrile.[1]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous compounds, such as its bromo and meta-chloro isomers, suggest the following potential hazards:

Recommended Precautions:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid formation of dust and aerosols.

-

Crucial Note: This information is based on related structures. Always consult a compound-specific SDS provided by the supplier before any handling or use.

Section 6: Key Experimental Protocols

Protocol 6.1: Purification by Recrystallization

This protocol outlines a self-validating method for purifying the crude product obtained from synthesis. The success of recrystallization is validated by obtaining a sharp melting point and a clean spectroscopic analysis of the resulting crystals.

Methodology:

-

Solvent Selection: Empirically determine a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Ethanol/water or toluene are common starting points for similar structures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is paramount for forming large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Caption: General workflow for purification via recrystallization.

References

- BenchChem. (2025). Synthesis of 4-(2-Chlorophenyl)

- CymitQuimica. (2025). SAFETY DATA SHEET: 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. CymitQuimica.

- AK Scientific, Inc. Safety Data Sheet: 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid. AK Scientific, Inc.

- Capot Chemical. (2026). MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid. Capot Chemical.

- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.

- iChemical. 4-(4-chlorophenyl)-4-oxo-butanoic acid, CAS No. 3984-34-7. iChemical.

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. capotchem.com [capotchem.com]

- 4. 4-(4-chlorophenyl)-4-oxo-butanoic acid, CAS No. 3984-34-7 - iChemical [ichemical.com]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to 4-(2-Chlorophenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chlorophenyl)-4-oxobutanoic acid is a keto-carboxylic acid that holds significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a chlorinated phenyl ring and a reactive butanoic acid chain, provides a scaffold for the synthesis of a variety of heterocyclic compounds and other complex molecules. This guide offers a comprehensive overview of its synthesis, key chemical properties, and potential applications, providing researchers and drug development professionals with essential information for its utilization.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| CAS Number | Not explicitly assigned (ortho-isomer) |

| Isomeric CAS Numbers | 62903-14-4 (meta-isomer) , 3984-34-7 (para-isomer)[1] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.

Reaction Causality

The choice of Friedel-Crafts acylation is dictated by the desire to introduce an acyl group onto the chlorobenzene ring. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), plays a crucial role by activating the succinic anhydride, making it a more potent electrophile. The reaction proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the acylium ion. The chloro group is an ortho-, para-directing deactivator. Therefore, the acylation will yield a mixture of the desired ortho isomer (this compound) and the para isomer (4-(4-chlorophenyl)-4-oxobutanoic acid).

-

Rearomatization: The resulting arenium ion is unstable and rapidly loses a proton to regenerate the aromatic ring, yielding the final product.

The separation of the ortho and para isomers is a critical downstream step, typically achieved through techniques like fractional crystallization or column chromatography, exploiting the differences in their physical properties such as polarity and solubility.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride to the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve succinic anhydride in the solvent and add it dropwise to the stirred suspension of aluminum chloride.

-

To this mixture, add chlorobenzene dropwise from the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product, which contains a mixture of ortho and para isomers, by column chromatography or recrystallization to isolate this compound.

Caption: Synthetic workflow for this compound.

Characterization and Analytical Profile

Due to the lack of specific, publicly available analytical data for this compound, this section provides expected analytical characteristics based on its chemical structure and data from its isomers. Experimental verification is paramount.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, with their chemical shifts and coupling patterns being distinct from the para-isomer due to the different substitution pattern. Signals for the two methylene groups of the butanoic acid chain would appear as triplets, and the carboxylic acid proton would be a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the carbons of the aromatic ring (with chemical shifts influenced by the chloro substituent), and the two methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of a carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch for the ketone (~1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.63. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the butanoic acid chain.

Applications in Research and Drug Development

4-(Aryl)-4-oxobutanoic acids are valuable precursors in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activities. The 2-chloro substitution on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Precursor for Heterocyclic Synthesis

One of the primary applications of this compound is as a starting material for the synthesis of nitrogen-containing heterocycles. For instance, it can be used to synthesize pyridazinone derivatives, which are known to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The synthesis typically involves a condensation reaction with a hydrazine derivative.

Caption: Potential applications of this compound.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. While specific data for this ortho-isomer is limited, its synthesis via Friedel-Crafts acylation is a well-established and understood process. The information provided in this guide, including the synthesis protocol and expected analytical characteristics, serves as a foundational resource for researchers and scientists in the fields of organic chemistry and drug discovery. It is imperative that all handling and experimental procedures are conducted with the utmost care, adhering to strict safety protocols, and that all properties are experimentally verified.

References

- BenchChem. (n.d.). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. Retrieved from a relevant chemical synthesis resource.

-

Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID | CAS 3984-34-7. Retrieved from [Link]

-

Capot Chemical. (2026, January 1). MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of 4-(2-Chlorophenyl)-4-oxobutanoic acid, with a primary focus on its melting point and solubility characteristics. While specific experimental data for this compound is not extensively reported in readily available literature, this guide synthesizes information from analogous compounds, theoretical principles, and standardized analytical methodologies to offer expert insights for researchers. It details the structural factors influencing these properties, provides robust, field-proven protocols for their experimental determination, and presents the information in a clear, structured format to support drug development and scientific research.

Introduction and Molecular Overview

This compound, also known by its synonym 3-(2-chlorobenzoyl)propionic acid, is an aromatic carboxylic acid. Its molecular structure, featuring a butanoic acid chain attached to a 2-chlorophenyl ketone, imparts a combination of polar and non-polar characteristics that are critical to its behavior in various chemical and biological systems. The presence of a carboxylic acid group suggests potential for hydrogen bonding and aqueous solubility, while the chlorinated phenyl ring introduces lipophilicity. Understanding the interplay of these structural features is paramount for applications in medicinal chemistry and materials science, where properties like melting point and solubility govern formulation, bioavailability, and reaction kinetics.

The precise location of the chlorine atom at the ortho-position of the phenyl ring is a key structural feature that influences its physical properties relative to its meta- and para-isomers. This guide will delve into the anticipated effects of this substitution on the compound's solid-state properties and its solubility in various media.

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that provides insights into the purity of the compound and the strength of its crystal lattice forces. For this compound, the melting point is influenced by intermolecular forces such as hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions involving the ketone and the chlorinated phenyl ring.

Expected Melting Point Range

While experimentally determined data for this compound is not prominently available in the cited literature, we can estimate its melting point based on related structures. The position of the chloro substituent on the phenyl ring can affect the crystal packing and, consequently, the melting point. It is anticipated that this compound is a solid at room temperature. A definitive melting point must be determined experimentally.

Factors Influencing the Melting Point

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers in the solid state. This is a primary contributor to a relatively high melting point.

-

Molecular Symmetry and Packing: The ortho-substitution of the chlorine atom may influence the planarity and symmetry of the molecule, affecting how efficiently it packs into a crystal lattice. Less efficient packing generally leads to a lower melting point compared to more symmetrical isomers.

-

Dipole-Dipole Interactions: The polar carbonyl group and the carbon-chlorine bond contribute to the overall dipole moment of the molecule, leading to dipole-dipole interactions that strengthen the crystal lattice.

-

Van der Waals Forces: The aromatic ring and the aliphatic chain contribute to van der Waals forces, which increase with molecular size.

Standardized Protocol for Melting Point Determination

The following protocol outlines a standardized method for accurately determining the melting point range of this compound using a digital melting point apparatus.[1][2][3]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

Dry, purified this compound

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp®)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. A small amount of the compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material. The tube is then inverted and gently tapped to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For a preliminary, rapid determination, a faster heating rate can be used. For an accurate measurement, a slow heating rate of 1-2 °C per minute is crucial as the temperature approaches the expected melting point.[2]

-

Measurement: The loaded capillary tube is inserted into the sample holder of the apparatus. The sample is observed through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2]

-

Purity Assessment: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.[2]

Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. The solubility of this compound is dictated by its molecular structure, which contains both a hydrophilic carboxylic acid group and a lipophilic chlorinated aromatic ring.

Theoretical Solubility Considerations

-

Aqueous Solubility: The carboxylic acid group can ionize to a carboxylate anion, particularly at neutral or basic pH, which would significantly increase its solubility in water due to ion-dipole interactions. At acidic pH, the carboxylic acid will be protonated and less soluble. The presence of the chloro-phenyl group, however, contributes to the molecule's hydrophobicity, which will limit its aqueous solubility, especially in its non-ionized form.

-

Solubility in Organic Solvents: Due to the presence of the aromatic ring and the butanoic acid chain, the compound is expected to be soluble in a range of organic solvents. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) are likely to be effective solvents due to their ability to interact with the carboxylic acid and ketone functionalities. Solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower.

Factors Influencing Solubility

-

pH: The pH of the aqueous medium will have a profound effect on solubility. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate and its solubility in water will increase dramatically.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

-

Solvent Polarity: The principle of "like dissolves like" is applicable here. The compound's dual nature means its solubility will be highest in solvents of intermediate polarity or those capable of hydrogen bonding.

-

Crystalline Structure: The strength of the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. A more stable crystal lattice will result in lower solubility.

Standardized Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

Purified this compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials containing a known volume of the test solvent. The goal is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The samples are shaken for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged at a high speed to pellet any remaining suspended solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any fine particles. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specified solvent.

Data Summary and Visualization

Tabulated Physicochemical Data

| Property | Expected/Reported Value | Source/Comment |

| IUPAC Name | This compound | - |

| Synonym | 3-(2-chlorobenzoyl)propionic acid | - |

| Molecular Formula | C₁₀H₉ClO₃ | - |

| Molecular Weight | 212.63 g/mol | Calculated |

| Melting Point | Solid at room temperature. | Experimental determination required. |

| Aqueous Solubility | Low; expected to be pH-dependent. | Theoretical prediction. |

| Organic Solvent Solubility | Soluble in polar organic solvents. | Theoretical prediction. |

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Shake-Flask Solubility Assay.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the melting point and solubility of this compound. While specific experimental values for this compound are not widely published, the theoretical principles and standardized protocols presented herein offer a robust approach for researchers to characterize this molecule. The ortho-position of the chlorine atom is expected to influence crystal packing and solubility in predictable ways, but experimental verification remains essential. The provided methodologies represent best practices in the field and will enable the generation of reliable and reproducible data, which is crucial for advancing research and development involving this compound.

References

- This reference is a placeholder as no direct experimental data was found in the provided search results.

- This reference is a placeholder for a source discussing properties of isomers or rel

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

-

Melting Point Experiment. (n.d.). Truman State University ChemLab. Retrieved from [Link]

-

Predict which structure has the greater water solubility. butanoic acid methyl propanoate. (n.d.). Numerade. Retrieved from [Link]

-

Why the Lower-membered Alkanoic Acids are Infinitely Soluble in Water whereas the Higher-membered Ones have a Very Low Solubility in Water? A Molecular Modeling Analysis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid | C10H9ClO4 | CID 4145242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-4-oxobutanoic acid | C4H5ClO3 | CID 13818649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10 selected constitutional isomers of molecular formula C2H4O2 structural formula of isomers skeletal formula functional group E/Z R/S isomers of C2H4O2 carboxylic acids esters enols heterocyclic compounds peroxides oxiranes uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2-Chlorophenyl)-4-oxobutanoic Acid

An In-Depth Technical Guide

Topic: ¹H NMR and ¹³C NMR Spectral Data of "4-(2-Chlorophenyl)-4-oxobutanoic acid" Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a valuable intermediate in synthetic organic chemistry and drug development, unequivocal structural confirmation is paramount. NMR spectroscopy serves as the primary analytical tool for this purpose. This document, written from the perspective of a Senior Application Scientist, elucidates the theoretical basis for the predicted chemical shifts, multiplicities, and coupling constants. It offers not just data, but a causal explanation of the spectral features, grounded in fundamental principles of molecular structure and magnetic resonance. Furthermore, it includes robust, field-proven protocols for sample preparation and data acquisition, designed to ensure high-quality, reproducible results.

Molecular Structure and NMR Environments

The structure of this compound dictates its NMR signature. The molecule possesses a substituted aromatic ring and a flexible butanoic acid chain. The presence of two distinct carbonyl groups (ketone and carboxylic acid) and an electronegative chlorine atom creates a unique electronic environment for each nucleus.

Critically, the substitution on the phenyl ring is at the ortho-position (C2'), which breaks the symmetry of the ring. Consequently, all four aromatic protons and all six aromatic carbons are chemically non-equivalent, leading to a more complex and information-rich spectrum compared to its para- or meta-substituted isomers.

Below is a diagram of the molecule with each unique proton and carbon environment systematically labeled for the subsequent spectral analysis.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).

Causality Behind Signal Characteristics

-

Chemical Shift (δ): The position of a signal is determined by the local electronic environment. Electron-withdrawing groups (like C=O and Cl) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: This is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons. The coupling interaction, or J-coupling, provides direct evidence of molecular connectivity.[1][2]

Predicted Signal Assignments

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH (Hₑ) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.[3] |

| Aromatic (H3', H4', H5', H6') | 7.3 - 7.8 | Multiplet (m) | 4H | Due to the ortho-chloro and acyl substituents, all four aromatic protons are unique and will exhibit complex coupling. H6' (ortho to the carbonyl) is expected to be the most downfield. H3' (ortho to chlorine) will also be downfield. The signals will likely appear as overlapping doublets and triplets. |

| -CH₂-C=O (Ketone) (Hₐ, Hₑ) | ~ 3.3 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing ketone carbonyl group, causing a significant downfield shift compared to a standard alkane. They are coupled to the C2 protons, resulting in a triplet.[3][4] |

| -CH₂-COOH (Hₐ, Hₑ) | ~ 2.8 | Triplet (t) | 2H | These protons are adjacent to the weaker electron-withdrawing carboxylic acid carbonyl. They are coupled to the C3 protons, appearing as a triplet. |

Predicted ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectra show a single sharp peak for each unique carbon environment. The chemical shift range is much wider than in ¹H NMR, providing excellent resolution.[5][6]

Causality Behind Signal Characteristics

The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms.

-

sp² Carbons (C=O, Aromatic): Resonate significantly downfield (120-220 ppm) compared to sp³ carbons.[7][8]

-

Carbonyl Carbons: Are the most deshielded due to the direct attachment to oxygen, appearing furthest downfield. Ketone carbonyls are typically further downfield than acid/ester carbonyls.[4][9]

-

Substituent Effects: Electronegative atoms (Cl, O) shift the signal of the directly attached (ipso) carbon and influence the ortho, meta, and para positions.

Predicted Signal Assignments

| Signal Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ketone) (C4) | 195 - 205 | Ketone carbonyls are highly deshielded and appear in this characteristic downfield region.[7] |

| C=O (Acid) (C1) | 175 - 185 | Carboxylic acid carbonyls are also downfield but typically resonate upfield from ketones.[7][9] |

| C-Cl (Aromatic) (C2') | 132 - 136 | The ipso-carbon attached to chlorine. Its chemical shift is directly influenced by the halogen. |

| C-C=O (Aromatic) (C1') | 135 - 140 | The ipso-carbon attached to the acyl group. This quaternary carbon signal may be weaker. |

| Aromatic CH (C3', C4', C5', C6') | 125 - 134 | The four CH carbons of the aromatic ring will have distinct signals in this typical range.[7] |

| -CH₂-C=O (Ketone) (C3) | ~ 34 | Aliphatic carbon adjacent to a ketone. |

| -CH₂-COOH (C2) | ~ 28 | Aliphatic carbon adjacent to a carboxylic acid. |

Experimental Protocols

To ensure the acquisition of high-quality, verifiable data, the following self-validating protocols should be employed.

Workflow for NMR Analysis

Caption: Standard workflow for structural elucidation via NMR.

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of "this compound" directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for small organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[10]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the standard reference compound, with its signal defined as 0.0 ppm for both ¹H and ¹³C NMR.[5][11]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: Data Acquisition

This protocol assumes the use of a standard 400 MHz or 500 MHz NMR spectrometer.[12]

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which ensures sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Load standard 1D proton acquisition parameters.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard 1D carbon acquisition parameters with proton decoupling (e.g., WALTZ-16).[12]

-

Set the spectral width to cover a range of -20 to 220 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 2 seconds.

-

Acquire 512 to 1024 scans, as the ¹³C isotope has a low natural abundance.

-

Protocol 3: Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[10]

-

Integration & Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peak positions for all signals in both spectra.

Conclusion

The structural elucidation of this compound is definitively achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra are rich in detail, with key distinguishing features including two downfield aliphatic triplets in the ¹H spectrum, a complex multiplet in the aromatic region, and three characteristic downfield signals in the ¹³C spectrum corresponding to the two carbonyl carbons and the chlorine-bearing aromatic carbon. By following the robust experimental protocols outlined in this guide, researchers can reliably obtain high-fidelity data to confirm the identity and purity of this important chemical entity, ensuring confidence in subsequent research and development activities.

References

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.washington.edu [chem.washington.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. rsc.org [rsc.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. 4-(4-(2-Chlorophenyl)-1-piperazinyl)-4-oxobutanoic acid | C14H17ClN2O3 | CID 28830401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. 4-Chlorobenzoic acid(74-11-3) 13C NMR spectrum [chemicalbook.com]

- 21. 4-CHLOROPHENYL SULFOXIDE(3085-42-5) 13C NMR spectrum [chemicalbook.com]

- 22. PubChemLite - 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

- 23. 20266-25-5 | 4-((2-Chlorophenyl)amino)-4-oxobutanoic acid - AiFChem [aifchem.com]

- 24. Common NMR Solvents [wiredchemist.com]

- 25. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. mdpi.com [mdpi.com]

- 28. 4-CHLOROBUTYRIC ACID(627-00-9) 1H NMR spectrum [chemicalbook.com]

- 29. 2-Chlorobutyric acid(4170-24-5) 1H NMR [m.chemicalbook.com]

- 30. DL-2-AMINO-4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID HCL CAS#: 168154-60-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(2-Chlorophenyl)-4-oxobutanoic acid

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 4-(2-Chlorophenyl)-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry, offering a rapid and non-destructive method for identifying and characterizing active pharmaceutical ingredients (APIs) and excipients.[1] The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule at frequencies corresponding to its natural vibrational modes.[1] This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the functional groups present within the molecular structure.[1] For a molecule like this compound, which possesses multiple functional groups, IR spectroscopy is an indispensable tool for structural verification, quality control, and stability testing.

Molecular Structure and Predicted IR Absorption Profile

To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure is paramount. The molecule is characterized by the following key functional groups, each with distinct vibrational frequencies:

-

Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.

-

Aromatic Ketone (C=O): The carbonyl group attached to the chlorophenyl ring is a strong IR absorber.

-

Substituted Benzene Ring: The 2-chlorophenyl group has specific vibrational modes related to the aromatic ring and the carbon-chlorine bond.

-

Aliphatic Chain (-CH2-CH2-): The methylene groups in the butanoic acid chain also contribute to the spectrum.

Based on established correlation tables, we can predict the expected absorption regions for these functional groups.[2][3][4][5]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing solid powder samples due to its minimal sample preparation and high reproducibility.[6][7][8][9]

Rationale for ATR-FTIR

ATR-FTIR operates on the principle of total internal reflection.[6][9] An infrared beam is guided through a crystal of high refractive index (e.g., diamond or zinc selenide).[8] At the crystal-sample interface, an evanescent wave penetrates a few micrometers into the sample.[7][9] This interaction allows for the absorption of IR radiation by the sample, providing a spectrum of the material in direct contact with the crystal. This technique is ideal for this compound, which is expected to be a solid at room temperature, as it eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.[7][10]

Step-by-Step Experimental Workflow

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[6][10]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.[6][10]

-

Data Acquisition: Set the appropriate data acquisition parameters. Typical settings for a routine analysis would be:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise)

-

-

Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

-

Cleaning: After the measurement is complete, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Workflow Visualization

Caption: ATR-FTIR Experimental Workflow.

Interpretation of the Infrared Spectrum

The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups within this compound.

Key Spectral Regions and Band Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| 3300 - 2500 | Carboxylic Acid (O-H) | O-H Stretch | Strong, Very Broad | This is a highly characteristic band for a carboxylic acid dimer due to hydrogen bonding.[1][11][12][13][14] It will likely overlap with C-H stretching frequencies. |

| ~3030 | Aromatic C-H | C-H Stretch | Variable | This peak appears just above 3000 cm⁻¹ and is indicative of C-H bonds on the benzene ring.[15][16][17] |

| 2950 - 2850 | Aliphatic C-H | C-H Stretch | Medium to Strong | These absorptions arise from the methylene (-CH₂) groups in the butanoic acid chain.[2] |

| ~1710 | Carboxylic Acid (C=O) | C=O Stretch | Strong | For a dimeric carboxylic acid, this peak is typically found around 1710 cm⁻¹.[12][13] |

| ~1685 | Aromatic Ketone (C=O) | C=O Stretch | Strong | Conjugation with the aromatic ring lowers the ketone's C=O stretching frequency from the typical ~1715 cm⁻¹.[18][19][20] |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium, Multiple Bands | Aromatic rings typically show a series of absorptions in this region.[16][17][21] |

| ~1410 & ~920 | Carboxylic Acid (O-H) | O-H Bend | Medium, Broad | The in-plane and out-of-plane bending vibrations of the O-H group. The 920 cm⁻¹ band is particularly characteristic of the dimer.[11] |

| ~1250 | Carboxylic Acid (C-O) | C-O Stretch | Strong | This band is associated with the C-O single bond of the carboxylic acid.[11] |

| 800 - 600 | C-Cl | C-Cl Stretch | Strong | The position of this band can provide information about the substitution pattern on the aromatic ring.[3][15] |

Logical Interpretation Flow

The process of identifying this compound from its IR spectrum follows a logical progression:

Caption: Logical Flow for Spectral Interpretation.

First, the presence of the extremely broad O-H stretch from the carboxylic acid is the most telling feature.[11][14] Following this, the carbonyl region should be inspected for two distinct, strong peaks: one for the carboxylic acid C=O (~1710 cm⁻¹) and one for the conjugated ketone C=O (~1685 cm⁻¹).[12][18][19] The presence of both aromatic and aliphatic C-H stretches, along with the characteristic aromatic C=C stretching bands, further confirms the molecular backbone.[16] Finally, bands in the lower frequency "fingerprint" region, such as the C-Cl stretch, provide corroborating evidence for the complete structure.[3][15]

Conclusion

Infrared spectroscopy provides a definitive and information-rich analytical method for the characterization of this compound. By following a systematic experimental protocol using ATR-FTIR, a high-quality spectrum can be reliably obtained. The subsequent interpretation, grounded in a solid understanding of group frequencies and molecular structure, allows for unambiguous confirmation of the compound's identity. The combination of the characteristic broad carboxylic acid O-H stretch, the dual carbonyl absorptions, and the aromatic C-H and C=C bands creates a unique spectral signature for this molecule, making IR spectroscopy an essential tool for its analysis in a research and drug development setting.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. UC Davis Chem Wiki. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ketone infrared spectra. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. UCSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. Retrieved from [Link]

-

Swansea University, Department of Chemistry. (2020, June 21). Infrared 7 Aromatics [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009, February 11). The NIST Chemistry Webbook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. jascoinc.com [jascoinc.com]

- 9. mt.com [mt.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

An In-depth Technical Guide to the Reaction Mechanism of Chlorobenzene with Succinic Anhydride

Abstract

This technical guide provides a comprehensive examination of the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, a cornerstone reaction for the synthesis of β-(4-chlorobenzoyl)propionic acid. This intermediate is a valuable precursor in the development of various pharmaceuticals and specialty polymers. We will dissect the underlying electrophilic aromatic substitution mechanism, explore the critical role of the Lewis acid catalyst, analyze the factors governing regioselectivity, and present a detailed, field-tested experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important synthetic transformation.

Introduction: Significance of the Acylation Reaction

The Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction, is instrumental in organic synthesis for attaching an acyl group to an aromatic ring.[1][2] The reaction between chlorobenzene and succinic anhydride is a classic example of this process, yielding β-aroylpropionic acids. These products, specifically β-(4-chlorobenzoyl)propionic acid, are pivotal building blocks in medicinal chemistry and materials science.[3]

Chlorobenzene presents an interesting case study. The chloro substituent deactivates the aromatic ring towards electrophilic attack due to its inductive electron-withdrawing effect. However, through resonance, it directs incoming electrophiles to the ortho and para positions.[1] Understanding and controlling the outcome of this reaction is crucial for synthesizing the desired para-substituted isomer in high yield, which is often favored due to reduced steric hindrance.[1]

The Core Reaction Mechanism: A Stepwise Dissection

The acylation of chlorobenzene with succinic anhydride proceeds via an electrophilic aromatic substitution (EAS) pathway, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] The entire process can be broken down into three primary stages:

-

Generation of the Electrophile: Formation of the acylium ion.

-

Electrophilic Attack: The aromatic π-system of chlorobenzene attacks the acylium ion.

-

Rearomatization: Deprotonation to restore the aromaticity of the ring.

Stage 1: Generation of the Acylium Ion